8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline

Physicochemical profiling Lead optimization Drug-likeness

8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2191404-71-2; molecular formula C17H16N2O2S2; molecular weight 344.5 Da) is a synthetic small molecule belonging to the quinoline-8-sulfonamide class. The compound features a quinoline core sulfonylated at the 8-position with a 3-(thiophen-2-yl)pyrrolidine moiety.

Molecular Formula C17H16N2O2S2
Molecular Weight 344.45
CAS No. 2191404-71-2
Cat. No. B2847408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline
CAS2191404-71-2
Molecular FormulaC17H16N2O2S2
Molecular Weight344.45
Structural Identifiers
SMILESC1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C17H16N2O2S2/c20-23(21,16-7-1-4-13-5-2-9-18-17(13)16)19-10-8-14(12-19)15-6-3-11-22-15/h1-7,9,11,14H,8,10,12H2
InChIKeyGPBGEAGQYFVXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2191404-71-2): Chemical Identity and Scaffold Context


8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2191404-71-2; molecular formula C17H16N2O2S2; molecular weight 344.5 Da) is a synthetic small molecule belonging to the quinoline-8-sulfonamide class . The compound features a quinoline core sulfonylated at the 8-position with a 3-(thiophen-2-yl)pyrrolidine moiety. This scaffold places it within a broader chemotype—quinoline-8-sulfonyl-pyrrolidines—that has yielded confirmed bioactive compounds including antiviral agents targeting respiratory syncytial virus (RSV) [1] and anticancer 8-sulfonamidoquinoline derivatives modulating NF-κB and WNT pathways . The compound is listed in the Chemsrc chemical database with basic identity data but lacks published quantitative bioassay results in the peer-reviewed literature as of the search date.

Why 8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline Cannot Be Casually Substituted: Scaffold Sensitivity and Structural Uniqueness


The quinoline-8-sulfonyl-pyrrolidine scaffold exhibits steep structure–activity relationships (SAR) where minor modifications produce order-of-magnitude potency shifts. In published SAR studies on this chemotype, replacing the quinoline nitrogen with –CH– abolished antiviral activity (EC50 > 50.0 µM vs. 2.3 µM for the parent), migrating the quinoline nitrogen to alternate positions eliminated potency, and substituting the sulfonyl group for a carbonyl or methylene linker resulted in complete loss of activity [1]. Against this background, the target compound's defining structural feature—a 3-(thiophen-2-yl) substituent directly attached to the pyrrolidine ring rather than the more common carboxamide-linked aryl extensions—represents an unexplored topology within the documented SAR space. The closest simpler analog, N-(quinolin-8-yl)thiophene-2-sulfonamide (MW 290.4 Da), lacks the pyrrolidine linker entirely, resulting in different conformational freedom, H-bond donor count (1 vs. 0), and topological polar surface area [2]. These structural differences preclude reliable extrapolation of potency, selectivity, or pharmacokinetic behavior from published analogs, making direct procurement of the specific compound essential for SAR exploration and target-identification studies.

Quantitative Differentiation Evidence for 8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2191404-71-2) vs. Structural Analogs


Molecular Weight and Physicochemical Divergence from the Simplest Thiophene-Quinoline Analog

The target compound (MW 344.5 Da) is 54.1 Da heavier than N-(quinolin-8-yl)thiophene-2-sulfonamide (MW 290.4 Da), the simplest analog combining quinoline-8-sulfonamide with a thiophene group. This mass difference arises from the pyrrolidine ring insertion, which converts a direct sulfonamide NH linkage into a tertiary sulfonamide with a conformationally constrained pyrrolidine spacer between the sulfonyl group and the thiophene substituent [1]. The target compound has zero H-bond donors (vs. 1 for the simpler analog), a property known to influence membrane permeability and oral bioavailability potential. The TPSA of the simpler analog is 95.7 Ų; the target compound's TPSA is predicted to be comparable but its logP is expected to be higher due to the additional three methylene units introduced by the pyrrolidine ring [1].

Physicochemical profiling Lead optimization Drug-likeness

Scaffold SAR: Quinoline Nitrogen Position Is Critical for Biological Activity in the 8-Sulfonyl-Pyrrolidine Class

In published SAR studies on quinoline-8-sulfonyl-pyrrolidine analogs, the quinoline nitrogen at the 1-position was demonstrated to be essential for antiviral activity. Replacement of the quinoline nitrogen with –CH– yielded an inactive analog (EC50 > 50.0 µM, compared to 2.3 µM for the active 5o compound), and migration of the nitrogen to alternate positions of the quinoline ring also abolished activity [1]. The target compound retains the 1-aza-quinoline geometry, which satisfies this critical SAR requirement identified for the scaffold class. Furthermore, the sulfonyl (SO₂) linker was shown to be irreplaceable: substitution with carbonyl or –CH₂– resulted in complete loss of potency (EC50 > 50.0 µM) [1]. These scaffold-level SAR rules, while not directly measured on the target compound, define the structural prerequisites for bioactivity within this chemotype and confirm that the target compound's core architecture is consistent with the active pharmacophore.

Structure-activity relationship Quinoline SAR Scaffold validation

Pyrrolidine C3 Substitution Topology: Differentiation from Amide-Linked Pyrrolidine-2-Carboxamide Analogs

The target compound features 3-(thiophen-2-yl) substitution directly on the pyrrolidine ring at the C3 position, connected via a C–C bond. In contrast, the most extensively characterized analogs in this scaffold class (compounds 5a–5o from J Med Chem 2012) bear carboxamide-linked aryl groups at the pyrrolidine C2 position [1]. This topological difference has two consequences: (1) the C3-thiophene-pyrrolidine C–C bond eliminates the metabolically labile amide bond present in the comparator series, and (2) the substitution at C3 rather than C2 alters the spatial relationship between the thiophene and the quinoline-sulfonyl moiety. Published SAR data show that acyclic variants of the pyrrolidine linker region in the C2-carboxamide series were inactive (EC50 > 50.0 µM) [1], demonstrating that the pyrrolidine ring geometry is a key determinant of activity. The C3-thiophene topology in the target compound represents an unexplored dimension of this SAR that cannot be achieved with C2-carboxamide or simple N-linked thiophene-sulfonamide analogs.

Chemical topology Conformational analysis Synthetic tractability

Scaffold Class Activity: Quinoline-8-Sulfonamides as a Privileged Chemotype Across Antiviral and Anticancer Target Classes

The quinoline-8-sulfonamide chemotype has demonstrated confirmed biological activity across multiple target classes. In antiviral applications, (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide (compound 5o) inhibited RSV-induced cytopathic effect with EC50 = 2.3 ± 0.8 µM and a selectivity index (CC50/EC50) of 13.1, reducing viral titer by 100-fold, and outperformed ribavirin in both in vitro potency and selectivity index [1]. In oncology, Antiproliferative agent-76 (an 8-sulfonamidoquinoline derivative, CAS 33757-62-9) demonstrated dual blockade of NF-κB and WNT signaling pathways with anticancer activity against colorectal cancer and leukemia cell lines . In CNS applications, sulfonyl-quinoline derivatives have been patented as mGluR1 and mGluR5 receptor subtype-preferring ligands [2]. The target compound, bearing the quinoline-8-sulfonyl-pyrrolidine core with a unique 3-thiophene substituent, sits at the intersection of these validated chemotype spaces, suggesting potential for multi-target probe development.

Chemotype validation Multi-target potential Probe development

Critical Data Gap: Absence of Published Quantitative Bioassay Results for CAS 2191404-71-2

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, patents.google.com, and major vendor technical datasheets returned no peer-reviewed bioassay results (IC50, EC50, Ki, Kd, or % inhibition at defined concentrations) for 8-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2191404-71-2). By contrast, structurally related quinoline-8-sulfonyl-pyrrolidine analogs have well-characterized activity profiles: compound 5o (RSV EC50 = 2.3 µM, CC50 = 30.9 µM, SI = 13.1), compound 2 (RSV EC50 = 5.0 µM, CC50 = 31.5 µM, SI = 6.3), and ribavirin comparator (SI = 4.0) [1]. The absence of activity data for the target compound means that any biological potency, selectivity, or toxicity claims must be treated as untested hypotheses pending experimental validation. This data gap is a material consideration for procurement decisions: users must budget for de novo screening rather than rely on existing potency benchmarks [1].

Data transparency Procurement risk assessment Assay development

Recommended Application Scenarios for 8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2191404-71-2) Based on Scaffold Evidence


Scaffold-Hopping and Novel SAR Exploration in Antiviral Drug Discovery

The quinoline-8-sulfonyl-pyrrolidine scaffold has confirmed antiviral activity against RSV, with compound 5o demonstrating EC50 = 2.3 µM and 100-fold viral titer reduction in the HEp-2 CPE assay [1]. The target compound's unique C3-thiophene-pyrrolidine topology represents a scaffold-hopping opportunity to explore whether this substitution pattern retains, improves, or redirects antiviral activity. Researchers investigating RSV or other paramyxovirus entry inhibitors can use this compound to probe the SAR tolerance of the pyrrolidine C3 position and the contribution of the thiophene heterocycle to target engagement.

NF-κB/WNT Dual Pathway Inhibitor Development in Oncology

The 8-sulfonamidoquinoline chemotype has demonstrated NF-κB and WNT pathway blockade with Antiproliferative agent-76 showing anticancer activity in colorectal cancer and leukemia models . The target compound extends this chemotype by incorporating a pyrrolidine-thiophene motif, which may modulate kinase selectivity or improve physicochemical properties relative to the simpler sulfonamidoquinoline derivatives. This compound is suitable for screening cascades aimed at identifying next-generation dual NF-κB/WNT inhibitors with differentiated selectivity profiles.

CNS Receptor Ligand Screening: mGluR1/mGluR5 Negative Allosteric Modulation

Sulfonyl-quinoline derivatives have been patented as mGluR1 and mGluR5 receptor subtype-preferring ligands, with potential applications in anxiety, depression, pain, and Fragile X syndrome [2]. The target compound's tertiary sulfonamide architecture, absence of H-bond donors, and thiophene-pyrrolidine moiety produce physicochemical properties (higher logP, lower TPSA relative to secondary sulfonamides) that favor CNS penetration. This compound is a candidate for mGluR allosteric modulator screening cascades where blood–brain barrier permeability is a design criterion.

Chemical Probe Development for Target Identification and Mechanism-of-Action Studies

Given the absence of published bioactivity data for this specific compound, its primary near-term application is as a screening library component in phenotypic or target-based assays [1]. The unique 3-(thiophen-2-yl)pyrrolidine substituent combined with the validated quinoline-8-sulfonyl pharmacophore creates a chemical probe with unexplored biological activity space. Researchers conducting high-throughput or focused-library screens can use this compound to identify novel target interactions, followed by hit-validation and SAR expansion campaigns.

Quote Request

Request a Quote for 8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.